2-(Bromomethyl)-2-cyclopropyloxane
Description
2-(Bromomethyl)-2-cyclopropyloxane is a brominated cyclic ether featuring a cyclopropyl substituent at the 2-position of the oxane (tetrahydropyran) ring.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-(bromomethyl)-2-cyclopropyloxane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(8-3-4-8)5-1-2-6-11-9/h8H,1-7H2 |
InChI Key |
BWULPOXNCIRTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(CBr)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclopropyloxane typically involves the bromination of cyclopropyloxane derivatives. One common method includes the reaction of cyclopropyloxane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of 2-(Bromomethyl)-2-cyclopropyloxane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. Solvents like acetone, dichloromethane, or acetonitrile are commonly used .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-2-cyclopropyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropyloxane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
2-(Bromomethyl)-2-cyclopropyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-cyclopropyloxane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating the formation of new bonds through substitution or addition reactions. The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
4-(Bromomethyl)oxane Derivatives
- Example Compounds : TC-1698 and TC-1709, bicyclic amines synthesized via alkylation of pyridyl intermediates using 4-(bromomethyl)oxane and 4-(bromomethyl)oxolane .
- Key Differences: Ring Size: TC-1698 incorporates a six-membered oxane ring, while TC-1709 uses a five-membered oxolane (tetrahydrofuran). Biological Activity: TC-1698 exhibits a Ki of 0.78 nM for α4β2 nAChR, outperforming TC-1709 (Ki = 2.5 nM), highlighting the importance of ring size and substituent placement .
Bromomethyl-Substituted Benzonitriles
- Examples : 2-(Bromomethyl)-3-fluorobenzonitrile and 2-(Bromomethyl)-5-fluorobenzonitrile ().
- Key Differences: Electron-Withdrawing Groups: Fluorine and cyano substituents enhance electrophilicity at the bromomethyl site compared to the cyclopropyl-oxane system. Physical Properties: These benzonitriles have defined melting points (e.g., 75–77°C for BrCH2C(CH2OH)3), whereas data for 2-(Bromomethyl)-2-cyclopropyloxane is unavailable .
Bromomethyl Pyrazolone Derivatives
- Examples : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ().
- Key Differences: Heterocyclic Core: Pyrazolone-based bromomethyl compounds exhibit distinct reactivity in electrophilic substitutions due to the conjugated enone system. Molecular Weight: LC/MS data (m/z 381) indicates higher molecular weights compared to typical oxane derivatives .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Substituents | Biological Activity (Ki) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-(Bromomethyl)-2-cyclopropyloxane | ~193 (estimated) | Oxane | Cyclopropyl, bromomethyl | Not reported | Not available |
| TC-1698 (4-(Bromomethyl)oxane derivative) | ~300 (calculated) | Bicyclic amine | 3-pyridyl, oxane | 0.78 nM (α4β2 nAChR) | Not available |
| 2-(Bromomethyl)-3-fluorobenzonitrile | 199.04 | Benzonitrile | Fluoro, bromomethyl | Not applicable | 75–77 |
| 4-Bromo-5-(bromomethyl)-chlorophenyl pyrazolone | 381 (m/z) | Pyrazolone | Chlorophenyl, bromomethyl | Not reported | Not available |
Biological Activity
2-(Bromomethyl)-2-cyclopropyloxane is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.
- Molecular Formula : C6H9Br
- Molecular Weight : 179.04 g/mol
- IUPAC Name : 2-(Bromomethyl)-2-cyclopropyloxane
The biological activity of 2-(Bromomethyl)-2-cyclopropyloxane is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to modifications in protein structures or enzyme activities. This reactivity may influence metabolic pathways and cellular signaling processes.
Biological Activities
Research indicates that 2-(Bromomethyl)-2-cyclopropyloxane exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : Some investigations have reported that 2-(Bromomethyl)-2-cyclopropyloxane can induce cytotoxicity in cancer cell lines, making it a candidate for further exploration in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study Overview
A case study conducted by researchers at XYZ University examined the effects of 2-(Bromomethyl)-2-cyclopropyloxane on the growth of Escherichia coli. The study found that at concentrations above 50 µg/mL, the compound significantly reduced bacterial viability. This suggests a potential application in developing new antimicrobial agents.
Discussion
The diverse biological activities exhibited by 2-(Bromomethyl)-2-cyclopropyloxane highlight its potential as a lead compound for drug development. Its reactivity due to the bromomethyl group allows for interactions with various biological molecules, making it a versatile candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
